molecular formula C8H8N4O2 B13011283 Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

Cat. No.: B13011283
M. Wt: 192.17 g/mol
InChI Key: UPLSHEGZOIRLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities, including antiviral, anticancer, and kinase inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired triazine compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .

Industrial Production Methods

Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. A notable example is the use of a two-vessel-operated process, where pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach are employed as starting materials. This method has been optimized to produce the compound with an overall yield of 55% .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in inhibiting key enzymes and proteins involved in cellular processes.

    Medicine: Explored for its antiviral and anticancer properties. .

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)7-10-6(9)5-3-2-4-12(5)11-7/h2-4H,1H3,(H2,9,10,11)

InChI Key

UPLSHEGZOIRLHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C=CC=C2C(=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.